molecular formula C14H16FNO3 B14456402 Cyclohexyl (4-fluoroanilino)(oxo)acetate CAS No. 69066-47-3

Cyclohexyl (4-fluoroanilino)(oxo)acetate

Cat. No.: B14456402
CAS No.: 69066-47-3
M. Wt: 265.28 g/mol
InChI Key: HDJJZWGCIUOQMV-UHFFFAOYSA-N
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Description

Cyclohexyl (4-fluoroanilino)(oxo)acetate is a synthetic organic compound characterized by a cyclohexyl ester group linked to an oxoacetate backbone substituted with a 4-fluoroaniline moiety. The 4-fluoroanilino group may enhance bioactivity through electronic effects, while the cyclohexyl ester could influence lipophilicity and metabolic stability .

Properties

CAS No.

69066-47-3

Molecular Formula

C14H16FNO3

Molecular Weight

265.28 g/mol

IUPAC Name

cyclohexyl 2-(4-fluoroanilino)-2-oxoacetate

InChI

InChI=1S/C14H16FNO3/c15-10-6-8-11(9-7-10)16-13(17)14(18)19-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,16,17)

InChI Key

HDJJZWGCIUOQMV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl (4-fluoroanilino)(oxo)acetate typically involves the esterification of cyclohexanol with 4-fluoroaniline and oxoacetic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl (4-fluoroanilino)(oxo)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluoroanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen functionalities, while reduction can produce cyclohexyl (4-fluoroanilino)(hydroxy)acetate.

Scientific Research Applications

Cyclohexyl (4-fluoroanilino)(oxo)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of cyclohexyl (4-fluoroanilino)(oxo)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Anilino-Oxoacetate Esters

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate ()
  • Structure: Ethyl ester with a 4-methoxyanilino substituent.
  • Ethyl ester (C₂H₅) vs. cyclohexyl ester (C₆H₁₁) alters solubility: Ethyl esters are generally more polar, while cyclohexyl esters enhance lipid membrane permeability .
Ethyl (4-ethoxyphenyl)aminoacetate ()
  • Structure: Ethyl ester with a 4-ethoxyanilino group.
  • Molecular weight: 237.26 g/mol (Ethyl 4-ethoxy) vs. ~295.3 g/mol (estimated for Cyclohexyl 4-fluoro), indicating differences in pharmacokinetic profiles .

Cyclohexyl Ester Analogs

Cyclohexyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate ()
  • Structure: Cyclohexyl ester fused to a benzochromenone scaffold.
  • Functional Contrast: The benzo[c]chromenone system introduces aromaticity and rigidity, contrasting with the flexible anilino-oxoacetate chain in the target compound. Biological implications: Benzochromenones are associated with anti-inflammatory and anticancer activities, whereas anilino-oxoacetates may target enzyme active sites (e.g., kinases or proteases) .
Ortho Tertiary Butyl Cyclohexanyl Acetate ()
  • Structure : Cyclohexyl ester with a bulky tert-butyl group.
  • Key Differences: The tert-butyl group enhances steric hindrance, likely reducing metabolic degradation but limiting target engagement.

Halogen-Substituted Analogs

[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-methoxyphenyl)acetate ()
  • Structure: Combines a chloro-methylanilino group with a 4-methoxyphenylacetate.
  • Comparison :
    • Chlorine (electron-withdrawing) vs. fluorine (moderately electron-withdrawing) affects electronic density on the aniline ring, altering reactivity in nucleophilic substitutions.
    • Dual substituents (Cl and CH₃) may enhance bioactivity but increase toxicity risks compared to the single fluoro group in the target compound .

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